![molecular formula C15H15ClN4OS B5855218 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline, commonly known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for the growth and survival of cancer cells, making TAK-632 a promising candidate for cancer therapy.
Wirkmechanismus
TAK-632 targets the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway by inhibiting the activity of the protein kinases MEK1 and MEK2. These kinases are upstream regulators of the oncogenic protein kinase ERK, which plays a crucial role in promoting cancer cell growth and survival. By inhibiting MEK1/2, TAK-632 prevents the activation of ERK and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-632 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, TAK-632 has been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-632 is its high potency and specificity for MEK1/2 inhibition. This allows for effective targeting of the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway in cancer cells. However, TAK-632 has limited solubility in water, which can make it difficult to administer in vivo. In addition, TAK-632 has been shown to induce cardiotoxicity in animal studies, which may limit its clinical use.
Zukünftige Richtungen
Future research on TAK-632 could focus on developing new formulations that improve its solubility and bioavailability. In addition, studies could investigate the use of TAK-632 in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Further research on the mechanism of action of TAK-632 could also lead to the development of new drugs that target the 5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline pathway.
Synthesemethoden
TAK-632 can be synthesized using a multi-step process, which involves the reaction of 8-chloroquinoline-5-ol with 4-ethyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol followed by the reaction with methyl chloroformate. The resulting intermediate is then reacted with 2-amino-5-chloropyridine to obtain TAK-632.
Wissenschaftliche Forschungsanwendungen
TAK-632 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung, and pancreatic cancer cells. In addition, TAK-632 has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as MEK inhibitors and chemotherapy drugs.
Eigenschaften
IUPAC Name |
5-chloro-8-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13(18-19-15(20)22-2)9-21-12-7-6-11(16)10-5-4-8-17-14(10)12/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCPTYIOISEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-8-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.